molecular formula C9H12BrN3O B8732493 3-Bromo-5-morpholinopyridin-2-amine

3-Bromo-5-morpholinopyridin-2-amine

Cat. No. B8732493
M. Wt: 258.12 g/mol
InChI Key: ZIHPHFBUJVXCNM-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

4-(5-Bromo-6-nitropyridin-3-yl)morpholine (95 mg, 0.33 mmol) was dissolved in EtOH (12 mL) and water (3.0 mL) was added, followed by SnCl2 (313 mg, 1.65 mmol). The reaction mixture was heated to 80° C. for 2 h, cooled to room temperature and diluted with DCM. The two phases were separated, the organic phase was washed with water. The water phase was back extracted with DCM. The pH was adjusted to 12 with 6N NaOH and the mixture was further extracted with DCM. The organic extracts were combined, dried (Na2SO4) and evaporated under reduced pressure obtaining the desired 3-bromo-5-morpholinopyridin-2-amine (71.5 mg, 84%). LCMS (m/z): 260.0 (MH+), 0.37 min.
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
313 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:5]=[N:6][C:7]=1[N+:8]([O-])=O.O.Cl[Sn]Cl>CCO.C(Cl)Cl>[Br:1][C:2]1[C:7]([NH2:8])=[N:6][CH:5]=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[CH:3]=1

Inputs

Step One
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
95 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1[N+](=O)[O-])N1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
313 mg
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
The water phase was back extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
the mixture was further extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 71.5 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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